REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH:9]1(O)[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>>[CH:9]1([C:6]2[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=2[OH:5])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
6.33 mL
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)O
|
Name
|
polyphosphoric acid
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the starting materials
|
Type
|
TEMPERATURE
|
Details
|
On cooling the mixture
|
Type
|
CUSTOM
|
Details
|
was partitioned between water (50 ml) and diethyl ether (50 ml)
|
Type
|
EXTRACTION
|
Details
|
the organic portion extracted with sodium hydroxide solution (2×50 ml, 2M)
|
Type
|
EXTRACTION
|
Details
|
The base extract
|
Type
|
WASH
|
Details
|
was washed with ether (3×50 ml)
|
Type
|
EXTRACTION
|
Details
|
The organic components were then extracted into diethyl ether (2×50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting brown oil was then chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/petroleum ether (bp 60-80° C.) 1:2
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=C(C=C(O)C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |